molecular formula C26H20F3N3 B4350295 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350295
M. Wt: 431.5 g/mol
InChI Key: ZNRFDGJHASCLTR-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. It incorporates various substituents that confer distinct physical and chemical properties, which are valuable in scientific research and potential applications. The compound's structure includes a pyrazolo[3,4-b]pyridine core, functionalized with difluoromethyl, fluorophenyl, isopropyl, and naphthyl groups, enhancing its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine involves multi-step reactions. Here's a step-by-step synthetic route example:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: : This step typically involves the cyclization of a suitably substituted hydrazine and pyridine carbaldehyde derivative under acidic or basic conditions.

  • Substitution Reactions: : Introducing the difluoromethyl group might involve a difluoromethylation reaction using a reagent like difluoromethyl-triphenylphosphonium bromide.

  • Addition of Fluorophenyl and Isopropyl Groups: : The fluorophenyl and isopropyl groups can be introduced via a series of electrophilic aromatic substitution reactions.

  • Naphthyl Group Introduction: : Lastly, the naphthyl group is incorporated through a Friedel-Crafts alkylation or similar mechanism, depending on the existing functionalities on the core structure.

Industrial Production Methods

Industrial production can scale up these reactions using flow chemistry techniques to ensure consistency, purity, and efficiency. High-throughput automated systems and advanced purification methods like chromatography and crystallization help achieve the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially leading to the formation of oxidized derivatives with altered electronic and steric properties.

  • Reduction: : Reduction reactions could modify specific functional groups, leading to different analogs.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄, PCC, or DMSO are typically used.

  • Reduction: : Hydrogenation conditions using Pd/C or LiAlH₄ can be employed.

  • Substitution: : Halogenation reagents (like NBS for bromination), alkylating agents, and acids/bases for electrophilic substitution.

Major Products

Each reaction yields different products depending on the site of modification on the pyrazolo[3,4-b]pyridine scaffold. For instance, halogenation results in halogenated derivatives, and oxidation yields more oxidized forms of the compound.

Scientific Research Applications

4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is versatile in various fields:

  • Chemistry: : Used as a precursor in synthesizing complex organic molecules.

  • Biology: : Its interaction with biological targets makes it useful in studying receptor binding and enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Serves as a model compound in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, primarily involving receptor binding or enzyme inhibition. It’s designed to fit into active sites of proteins, disrupting their normal function. The detailed mechanism often includes binding to the hydrophobic pocket of receptors or active sites of enzymes, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-b]pyridines, this compound stands out due to the unique combination of difluoromethyl, fluorophenyl, isopropyl, and naphthyl groups, which influence its activity and selectivity.

Similar Compounds

  • 4-(Chloromethyl)-1-(4-methylphenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(Trifluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(Difluoromethyl)-1-(4-chlorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

Each of these analogs features different substituents, impacting their chemical behavior and biological activity.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-naphthalen-1-yl-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3/c1-15(2)24-23-21(25(28)29)14-22(20-9-5-7-16-6-3-4-8-19(16)20)30-26(23)32(31-24)18-12-10-17(27)11-13-18/h3-15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFDGJHASCLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

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